4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(3,5-dimethylphenyl)benzenesulfonamide
Overview
Description
4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(3,5-dimethylphenyl)benzenesulfonamide is a complex organic compound that belongs to the class of thioureas This compound is characterized by the presence of a bromine atom, a furancarboxamide group, and a sulfamoyl aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(3,5-dimethylphenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Sulfamoylation: The sulfamoyl group is introduced by reacting 3,5-dimethylphenylamine with a suitable sulfamoylating agent.
Coupling Reaction: The brominated furan and the sulfamoylated aniline are coupled together using a coupling reagent such as a carbodiimide or a phosphonium salt.
Final Assembly: The final step involves the formation of the furancarboxamide moiety through a condensation reaction with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(3,5-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(3,5-dimethylphenyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(3,5-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3,5-dimethylphenyl N-methylcarbamate: A compound with a similar brominated phenyl structure.
5-bromo-4-(3,4-dimethylphenyl)pyrimidine: Another brominated compound with a pyrimidine ring.
Uniqueness
4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(3,5-dimethylphenyl)benzenesulfonamide is unique due to its combination of a brominated furan ring, a sulfamoyl aniline moiety, and a furancarboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C20H18BrN3O4S2 |
---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
5-bromo-N-[[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18BrN3O4S2/c1-12-9-13(2)11-15(10-12)24-30(26,27)16-5-3-14(4-6-16)22-20(29)23-19(25)17-7-8-18(21)28-17/h3-11,24H,1-2H3,(H2,22,23,25,29) |
InChI Key |
JCZWJROKBALQHR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)Br)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)Br)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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